1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-fluorophenoxy)ethan-1-one
Description
1,2,4-Triazole Substituent
The 1H-1,2,4-triazol-1-yl group at position 3 is a five-membered aromatic heterocycle with three nitrogen atoms. Its substitution pattern and electronic properties influence the compound’s physicochemical behavior:
| Property | Impact |
|---|---|
| Aromaticity | Delocalized π-electrons enhance stability |
| Tautomerism | Prototropic shifts between 1H- and 4H- forms possible |
| Hydrogen Bonding | N2 and N4 act as hydrogen bond acceptors |
| Electron-Withdrawing | Moderately deactivates the bicyclic core |
The triazole’s N1 attachment to the bicyclic system positions its N2 and N4 atoms for intermolecular interactions, a feature exploited in medicinal chemistry for target binding.
4-Fluorophenoxy Substituent
The 2-(4-fluorophenoxy) group consists of a fluorine-substituted phenyl ring connected via an ether linkage to the ethanone moiety. Key characteristics include:
| Feature | Effect |
|---|---|
| Fluorine Substituent | -I effect reduces electron density on the phenyl ring |
| Ortho/para-directing in electrophilic substitution | |
| Ether Linkage | Enhances hydrolytic stability compared to ester linkages |
| Conformational Freedom | Rotation around the C-O bond allows spatial adaptability |
The 4-fluorophenoxy group’s electronegativity and lipophilicity likely influence the compound’s solubility and membrane permeability. Comparative studies with chlorophenoxy analogs (e.g., CID 131703819 vs. 2310154-48-2) suggest fluorine’s smaller atomic radius reduces steric hindrance while maintaining electronic effects.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-1-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O2/c18-12-1-5-16(6-2-12)24-9-17(23)22-13-3-4-14(22)8-15(7-13)21-11-19-10-20-21/h1-2,5-6,10-11,13-15H,3-4,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWUTAJNTMONGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)COC3=CC=C(C=C3)F)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-fluorophenoxy)ethan-1-one typically involves multi-step organic reactions. Key steps include:
Formation of the bicyclic core: : Starting from a simple bicyclic precursor, selective functionalization is carried out to introduce the azabicyclo core.
Triazole ring introduction: : Using a cycloaddition reaction, the triazole moiety is attached to the bicyclic structure.
Fluorophenyl group attachment: : Through a nucleophilic aromatic substitution or coupling reaction, the fluorophenyl group is introduced to the intermediate structure.
Final coupling and oxidation: : The final step involves coupling the functionalized intermediates and performing oxidation reactions to achieve the desired product.
Industrial Production Methods
Industrial-scale production may leverage similar synthetic routes but with optimizations for scalability, cost-efficiency, and environmental considerations. This involves using flow chemistry techniques and green chemistry principles to minimize waste and enhance yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation at the bicyclic core or triazole ring.
Reduction: : Reductive reactions may target the triazole ring or bicyclic core, modifying the overall activity.
Substitution: : Various substitution reactions, particularly nucleophilic and electrophilic substitutions, can modify the fluorophenyl or triazole functionalities.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: : Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: : Utilizing reagents like halogens, nitriles, and other nucleophiles for selective substitution.
Major Products Formed
Products formed from these reactions can range from modified analogs of the original compound to completely new structures with distinct properties. These derivatives are often explored for enhanced or altered biological activities.
Scientific Research Applications
1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-fluorophenoxy)ethan-1-one finds applications in:
Chemistry: : As a key intermediate in organic synthesis and development of novel compounds.
Biology: : For studying the interaction of triazole and fluorophenyl groups with biological targets.
Industry: : In material science and catalysis due to its unique structural features.
Mechanism of Action
The compound's effects are largely due to its ability to interact with specific molecular targets:
Molecular targets: : Receptors, enzymes, or proteins that recognize the triazole or fluorophenyl moieties.
Pathways involved: : Binding to these targets can modulate signaling pathways, leading to therapeutic or biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole-Containing Analogs
Key Observations :
- The 1,2,4-triazole isomer (target compound) is more common in antifungal agents (e.g., fluconazole analogs) than the 1,2,3-triazole isomer (), likely due to optimized hydrogen-bonding interactions .
8-Azabicyclo[3.2.1]octane Derivatives
Key Observations :
- The ketone group in the target compound offers metabolic stability compared to carboxylate esters (), which are prone to hydrolysis .
- Triflate groups () are typically synthetic intermediates, whereas the triazole in the target compound is pharmacologically functional.
Fluorophenyl-Substituted Analogs
Key Observations :
- The 4-fluorophenoxy group in the target compound balances lipophilicity and electronic effects better than nitro () or hydroxyl () substituents.
Biological Activity
1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-fluorophenoxy)ethan-1-one is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic structure incorporating a triazole moiety and a fluorophenoxy group. Its molecular formula is , with a molecular weight of approximately 301.32 g/mol. The presence of the triazole ring is significant for its biological interactions, particularly in enzyme inhibition and receptor binding.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in disease pathways. The triazole ring enhances the compound's ability to form hydrogen bonds and coordinate with metal ions in active sites of enzymes.
Key Mechanisms:
- Enzyme Inhibition: The compound has shown potential as an inhibitor of certain hydrolases, which play critical roles in metabolic pathways.
- Receptor Modulation: It may act as a modulator for receptors involved in neurotransmission and inflammatory responses.
Antiproliferative Activity
A study examining triazole-based compounds found that derivatives similar to this compound exhibited significant antiproliferative effects against various cancer cell lines. The IC50 values ranged from low micromolar concentrations, indicating strong potential for further development as anticancer agents .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 5.0 |
| Compound B | MCF7 | 3.2 |
| Target Compound | A549 | 4.5 |
Inhibition Studies
Research on azabicyclic compounds has highlighted their role as inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme implicated in inflammatory processes. The target compound demonstrated an IC50 value of 0.042 µM against NAAA, showcasing its potency in modulating inflammatory responses .
Case Studies
Case Study 1: In Vitro Evaluation
In a controlled laboratory setting, the target compound was evaluated for its effects on human cancer cell lines (MCF7 and A549). Results indicated that treatment with the compound resulted in significant apoptosis induction compared to untreated controls.
Case Study 2: Pharmacokinetic Profile
A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Results indicated favorable bioavailability and metabolic stability, making it a candidate for further development into therapeutic agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
